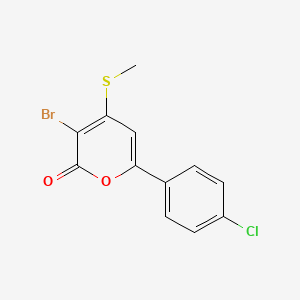
2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” is a synthetic organic compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using bromine or bromine-containing reagents.
Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.
Addition of the Methylthio Group: Thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine or chlorophenyl groups, leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dehalogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine, chlorophenyl, and methylthio groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context.
類似化合物との比較
Similar Compounds
- 2H-Pyran-2-one, 3-bromo-6-(4-fluorophenyl)-4-(methylthio)-
- 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(ethylthio)-
- 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylsulfonyl)-
Uniqueness
The unique combination of bromine, chlorophenyl, and methylthio groups in “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” may confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
203171-92-0 |
|---|---|
分子式 |
C12H8BrClO2S |
分子量 |
331.61 g/mol |
IUPAC名 |
3-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyran-2-one |
InChI |
InChI=1S/C12H8BrClO2S/c1-17-10-6-9(16-12(15)11(10)13)7-2-4-8(14)5-3-7/h2-6H,1H3 |
InChIキー |
WTIVSRTXJLISCP-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


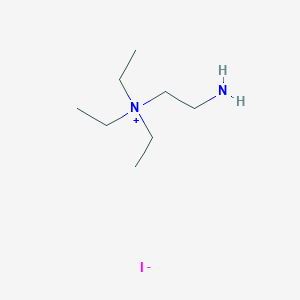
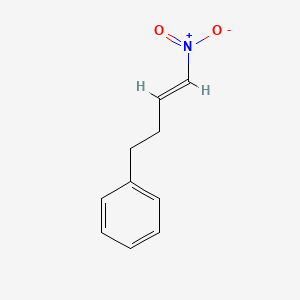
![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)

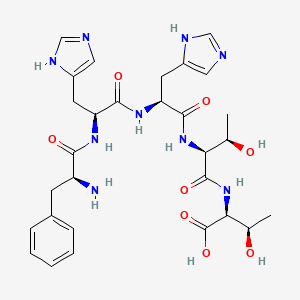
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)

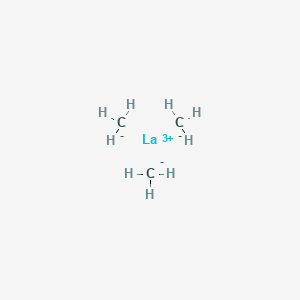
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
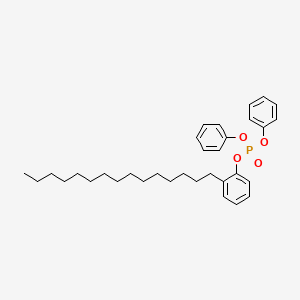
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

